molecular formula C9H7IN2 B2435451 6-Iodoquinolin-2-amine CAS No. 880144-59-2

6-Iodoquinolin-2-amine

Cat. No.: B2435451
CAS No.: 880144-59-2
M. Wt: 270.073
InChI Key: YUBZQDYTYGQTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an iodine atom at the sixth position and an amino group at the second position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinolin-2-amine can be achieved through various methods. One common approach involves the iodination of quinolin-2-amine. This process typically uses iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .

Another method involves the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. This reaction uses carbon monoxide and amine nucleophiles to produce quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. The reaction conditions, such as carbon monoxide pressure and the choice of ligands, significantly influence the product distribution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of quinoline derivatives with various substituents at the sixth position.

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of hydroxylamine and other reduced products.

    Coupling: Formation of biaryl and alkyne derivatives.

Comparison with Similar Compounds

6-Iodoquinolin-2-amine can be compared with other quinoline derivatives, such as:

    Quinolin-2-amine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    6-Bromoquinolin-2-amine: Contains a bromine atom instead of iodine, leading to variations in its chemical and biological properties.

    6-Chloroquinolin-2-amine: Contains a chlorine atom, which affects its reactivity and interactions with biological targets.

The presence of the iodine atom in this compound makes it unique, as iodine is a larger halogen with distinct electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

6-iodoquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZQDYTYGQTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-chloro-6-iodo-quinoline (1 g, 3.46 mmol) in ammonium hydroxide (28%, 20 mL) was heated at 140° C. for 3 days under pressure tube. After cooling, the solvent was removed by rotary evaporator. The solid was collected by filtration, washed with water and dried to obtain 6-iodo-quinolin-2-ylamine (0.78 g, 84%) as a black solid. LC-MS m/e 271 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.